1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Pharmaceutical impurity analysis Reference standard characterization Triprolidine quality control

Interchanging unverified impurity standards risks method validation failure. This Triprolidine Impurity 1 (CAS 70708-28-0) provides a fully characterized solution for ANDA/NDA submissions. - Certified purity (≥95% HPLC) with comprehensive CoA including ¹H NMR, ¹³C NMR, and HRMS data. - Distinct +18 Da mass shift and m.p. 119-120°C ensure unambiguous LC-MS/MS identification and system suitability. - ICH-compliant characterization streamlines regulatory documentation for QC workflows.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 70708-28-0
Cat. No. B1600284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol
CAS70708-28-0
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O
InChIInChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)19(22,18-6-2-3-12-20-18)11-15-21-13-4-5-14-21/h2-3,6-10,12,22H,4-5,11,13-15H2,1H3
InChIKeyLOJXVYLBLFSBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triprolidine Impurity 1 Reference Standard


1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (CAS 70708-28-0), formally designated α-(4-methylphenyl)-α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol, is an organic compound with molecular formula C19H24N2O and molecular weight 296.4 g/mol [1]. It is a saturated tertiary alcohol structurally related to the first-generation antihistamine triprolidine, from which it differs by hydrogenation of the double bond and hydroxylation at the benzylic position . The compound is primarily supplied as a highly characterized reference standard (impurity standard) for pharmaceutical quality control, analytical method validation, and regulatory submissions [2].

Triprolidine Impurity 1: Why Specific Standards Matter


Interchanging impurity reference standards for triprolidine-related substances without verifying identity, purity, and regulatory alignment introduces unacceptable risk in pharmaceutical quality control. Triprolidine Impurity 1 (CAS 70708-28-0) is a specific hydroxylated, saturated analog that exhibits distinct physicochemical properties—notably a melting point of 119–120 °C and a calculated aqueous solubility of 1.1 g/L —that diverge significantly from the parent triprolidine (mp 59–61 °C; solubility ~500 mg/mL) and from other related impurities (e.g., Impurity 6, mp 67–68 °C) . These differences directly impact chromatographic retention, detector response, and sample preparation protocols. Moreover, regulatory submissions (ANDA/NDA) require impurity standards that are accompanied by a comprehensive Certificate of Analysis detailing HPLC purity, NMR, and MS characterization, and that demonstrate traceability to pharmacopeial monographs [1]. Substituting with an uncharacterized or structurally distinct analog jeopardizes method validation, system suitability, and ultimately regulatory approval.

Key Evidence for Triprolidine Impurity 1


Melting Point Distinction

Triprolidine Impurity 1 exhibits a melting point of 119–120 °C . This is approximately 60 °C higher than the melting point of the parent drug triprolidine (59–61 °C) and approximately 52 °C higher than that of Triprolidine Impurity 6 (67–68 °C) . The substantial elevation in melting point reflects the compound's saturated, hydroxylated structure and enables more straightforward handling as a crystalline solid under ambient conditions.

Pharmaceutical impurity analysis Reference standard characterization Triprolidine quality control

Aqueous Solubility Profile

The calculated aqueous solubility of Triprolidine Impurity 1 is 1.1 g/L at 25 °C . In contrast, the parent compound triprolidine is freely soluble in water, with reported solubilities of 500 mg/mL [1] or ≥10 g/100 mL . This represents a difference of at least two orders of magnitude. The low solubility of the impurity standard necessitates the use of organic co-solvents (e.g., methanol, acetonitrile) for stock solution preparation and may influence peak shape and retention in reversed-phase HPLC methods.

Chromatographic method development Sample preparation Solubility-limited impurities

Certified HPLC Purity

Triprolidine Impurity 1 reference standards are supplied with a certified HPLC purity of 95.80% (or ≥95% as reported by other suppliers) . This defined purity, determined by HPLC-UV, allows the standard to be used directly for the quantitation of this specific impurity in triprolidine drug substances and finished products. While many impurity standards are provided without a firm purity specification, the availability of a certified purity value enables accurate calculation of relative response factors and ensures that the measured impurity level reflects the true content.

Reference standard purity HPLC analysis Quantitative impurity testing

Regulatory Characterization Package

Triprolidine Impurity 1 is supplied with a comprehensive characterization package that includes HPLC chromatograms, ¹H NMR and ¹³C NMR spectra, and high-resolution mass spectrometry data . This package is prepared in compliance with ICH Q3A/Q3B guidelines for impurity profiling and meets the data requirements for ANDA and NDA submissions [1]. In contrast, many generic impurity standards are offered with minimal characterization or lack traceability to recognized pharmacopeial standards (USP, EP, JP, BP) [2]. The availability of this documentation streamlines regulatory review and reduces the risk of deficiency letters.

Regulatory compliance ANDA submissions Reference standard characterization

Structural Distinction for Degradation Analysis

Triprolidine Impurity 1 is the fully saturated, hydroxylated analog of triprolidine (C19H24N2O, MW 296.4) [1], whereas triprolidine is an unsaturated tertiary amine (C19H22N2, MW 278.4) . This structural difference corresponds to the addition of H2O across the double bond (Δ mass = +18 Da). In oxidative forced degradation studies of triprolidine, major degradation products identified include Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone [2]. While Impurity 1 is not reported as a primary oxidative degradant in that study, its saturated alcohol structure makes it a potential intermediate or related substance that must be distinguished from oxidative products. The +18 Da mass difference is readily resolved by high-resolution MS, enabling unambiguous identification.

Degradation product identification Forced degradation studies Stability-indicating methods

Application Scenarios for Triprolidine Impurity 1


Method Development and Validation

The well-defined melting point (119–120 °C) and certified HPLC purity (95.80%) make Triprolidine Impurity 1 an ideal reference standard for establishing system suitability, determining relative retention times, and validating specificity in HPLC/UHPLC methods. Its low aqueous solubility (1.1 g/L) necessitates careful selection of diluents, a critical parameter documented during method development .

QC Release and Stability Testing

The comprehensive characterization package—including ¹H NMR, ¹³C NMR, and HRMS data—supports the use of this compound as a qualified impurity standard in GMP-compliant QC laboratories. The distinct +18 Da mass difference relative to triprolidine enables unambiguous identification in LC-MS/MS assays, ensuring that this specific impurity is accurately quantified during stability monitoring [1].

ANDA Submission Preparation

The availability of a Certificate of Analysis with defined purity (≥95%) and ICH-compliant characterization data aligns with FDA and EMA expectations for impurity reference standards. Using a fully characterized standard streamlines the documentation required for ANDA submissions, reducing the risk of regulatory queries related to impurity identification and control [2].

Forced Degradation and Impurity Differentiation

The saturated alcohol structure of Impurity 1 distinguishes it from oxidative degradants such as Triprolidine N-Oxide. By spiking this standard into stressed samples, analysts can confirm that chromatographic peaks attributed to Impurity 1 do not co-elute with degradation products, thereby establishing method specificity [3].

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